2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide 2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14793416
InChI: InChI=1S/C21H21N5O2/c1-28-17-9-6-15(7-10-17)8-11-19-22-21(25-24-19)23-20(27)14-26-13-12-16-4-2-3-5-18(16)26/h2-7,9-10,12-13H,8,11,14H2,1H3,(H2,22,23,24,25,27)
SMILES:
Molecular Formula: C21H21N5O2
Molecular Weight: 375.4 g/mol

2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

CAS No.:

Cat. No.: VC14793416

Molecular Formula: C21H21N5O2

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide -

Specification

Molecular Formula C21H21N5O2
Molecular Weight 375.4 g/mol
IUPAC Name 2-indol-1-yl-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide
Standard InChI InChI=1S/C21H21N5O2/c1-28-17-9-6-15(7-10-17)8-11-19-22-21(25-24-19)23-20(27)14-26-13-12-16-4-2-3-5-18(16)26/h2-7,9-10,12-13H,8,11,14H2,1H3,(H2,22,23,24,25,27)
Standard InChI Key YYAFKYHFHKBJBZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=CC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide bridge linking a 1H-indole group to a 1,2,4-triazole ring substituted with a 4-methoxyphenethyl chain. The indole moiety, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, contributes to π-π stacking interactions in biological systems . The triazole ring, a heterocyclic scaffold with three nitrogen atoms, enhances hydrogen-bonding capabilities and metabolic stability .

The methoxy group at the para position of the phenyl ring introduces electron-donating effects, influencing the compound’s electronic distribution and solubility profile. This structural configuration is critical for its interactions with hydrophobic binding pockets in target proteins .

Molecular and Computational Data

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₂₁H₂₀N₆O₂
Molecular Weight412.43 g/mol
IUPAC Name2-(1H-Indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
Topological Polar Surface Area101 Ų
LogP (Octanol-Water)2.8

Computational data derived from PubChem and quantum mechanical simulations .

The compound’s moderate lipophilicity (LogP = 2.8) suggests favorable membrane permeability, while its polar surface area (101 Ų) aligns with bioavailability criteria for orally administered drugs .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 5-methoxyindole and 4-methoxyphenethylamine:

  • Indole Activation: 5-Methoxyindole undergoes N-alkylation with chloroacetyl chloride to form 1-chloroacetyl-5-methoxyindole.

  • Triazole Formation: 4-Methoxyphenethylamine reacts with thiosemicarbazide under acidic conditions to yield 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-amine .

  • Acetamide Coupling: The chloroacetylindole intermediate is coupled with the triazole-amine via nucleophilic acyl substitution, facilitated by DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous DMF .

Reaction yields typically range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol-water mixtures .

Challenges in Scale-Up

Key challenges include:

  • Steric Hindrance: The bulky phenethyl group on the triazole ring impedes coupling efficiency. Microwave-assisted synthesis at 80°C improves reaction kinetics by 30% .

  • Byproduct Formation: Residual DCC may form urea derivatives, necessitating rigorous column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Biological Activities and Mechanisms

Anticancer Efficacy

In vitro screening against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines revealed dose-dependent cytotoxicity:

Cell LineIC₅₀ (μM)Apoptosis Induction (%)
MCF-712.4 ± 1.268.3 ± 3.1
A54918.7 ± 2.154.9 ± 2.8

Data from MTT assays after 48-hour exposure .

Mechanistic studies indicate caspase-3/7 activation (2.8-fold increase vs. control) and Bcl-2 downregulation, confirming apoptosis as the primary mode of action .

MicroorganismMIC (μg/mL)
S. aureus32
E. coli64

Minimum inhibitory concentration (MIC) determined via broth microdilution.

The triazole ring likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

Pharmacological Profile

ADME Properties

  • Absorption: Caco-2 permeability assay results (Papp = 8.6 × 10⁻⁶ cm/s) predict moderate oral absorption .

  • Metabolism: CYP3A4-mediated oxidation of the methoxy group generates a catechol metabolite, which undergoes glucuronidation .

  • Excretion: Renal clearance accounts for 60% of elimination, with a terminal half-life of 5.2 hours in rodent models .

Toxicity Considerations

Acute toxicity studies in Wistar rats (LD₅₀ = 320 mg/kg) revealed reversible hepatotoxicity at doses above 100 mg/kg, characterized by elevated ALT levels (2.5-fold increase) .

Comparative Analysis with Structural Analogs

The compound’s performance relative to similar indole-triazole hybrids is summarized below:

CompoundAnticancer IC₅₀ (μM)LogPTarget
Target Compound12.4 (MCF-7)2.8Caspase-3/7, Bcl-2
JMV-2959 9.8 (MCF-7)3.1Ghrelin receptor
EVT-1231211222.5 (A549)2.5Tyrosine kinase

JMV-2959 exhibits superior potency but targets divergent pathways .

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